molecular formula C9H11NO2S B8706750 N-(3-methoxyphenyl)-2-sulfanylacetamide

N-(3-methoxyphenyl)-2-sulfanylacetamide

Cat. No. B8706750
M. Wt: 197.26 g/mol
InChI Key: XIXDWQVJGIRAGV-UHFFFAOYSA-N
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Patent
US05856273

Procedure details

Freshly distilled 3-methoxyaniline (7.6615 g) was dissolved in toluene (35 ml) and treated with thioglycollic acid (4.75 ml). The mixture was heated under reflux, and water collected in an Dean and Stark apparatus overnight. Upon cooling to room temperature crystals formed which were collected at the pump. The title compound (which was sufficiently pure for the next reaction) was obtained as a white solid, yield 9.233 g.
Quantity
7.6615 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH2:10]([SH:14])[C:11](O)=[O:12]>C1(C)C=CC=CC=1>[SH:14][CH2:10][C:11]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
7.6615 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.75 mL
Type
reactant
Smiles
C(C(=O)O)S

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
water collected in an Dean and Stark apparatus overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
formed which
CUSTOM
Type
CUSTOM
Details
were collected at the pump
CUSTOM
Type
CUSTOM
Details
The title compound (which was sufficiently pure for the next reaction)
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid, yield 9.233 g

Outcomes

Product
Name
Type
Smiles
SCC(=O)NC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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